5-(Cyclohexylamino)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol e
Description
5-(Cyclohexylamino)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole is a thiazole derivative featuring a cyclohexylamino substituent at the 5-position and two sulfonyl groups at the 2- and 4-positions. The ethylsulfonyl (2-position) and tosyl (4-methylphenylsulfonyl, 4-position) groups contribute to its electron-withdrawing character, while the bulky cyclohexylamino moiety enhances lipophilicity.
Properties
IUPAC Name |
N-cyclohexyl-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S3/c1-3-26(21,22)18-20-17(16(25-18)19-14-7-5-4-6-8-14)27(23,24)15-11-9-13(2)10-12-15/h9-12,14,19H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXFPQZVJKQUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(Cyclohexylamino)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole (CAS Number: 863449-84-7) is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure consists of a thiazole ring substituted with cyclohexylamino and ethylsulfonyl groups, along with a sulfonyl group attached to a methylphenyl moiety. The molecular formula is with a molecular weight of 471.0 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.0 g/mol |
| CAS Number | 863449-84-7 |
Anti-inflammatory Properties
Research indicates that compounds similar to thiazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that thiazole-based compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways.
In a study involving animal models, thiazole derivatives demonstrated the ability to reduce inflammation markers significantly, suggesting their potential as therapeutic agents for inflammatory diseases .
Analgesic Effects
The analgesic properties of thiazole derivatives have been explored in various experimental settings. For example, compounds with structural similarities have been shown to exert analgesic effects by modulating pain pathways and reducing nociceptive responses in animal models . The mechanism often involves the inhibition of prostaglandin synthesis, which is crucial in pain signaling.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that these compounds can exhibit inhibitory effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
- Study on Inflammation : A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory activity of thiazole derivatives in vitro and in vivo. Results showed that these compounds significantly reduced edema in mouse models when administered at specific dosages .
- Analgesic Mechanism Investigation : Another research effort focused on understanding the analgesic mechanisms of thiazole compounds. The findings revealed that these compounds could inhibit the cyclooxygenase pathway selectively, leading to decreased levels of inflammatory mediators like PGE2 .
- Antimicrobial Efficacy : A recent study highlighted the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the thiazole structure enhanced antibacterial activity, making them promising candidates for further development .
Scientific Research Applications
The compound 5-(Cyclohexylamino)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole (CAS Number: 863449-80-3) exhibits a range of applications in scientific research, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by comprehensive data tables and case studies.
The compound features a thiazole ring, which is known for its biological activity, and various functional groups that enhance its pharmacological properties.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. A study demonstrated that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines, suggesting potential for drug development focused on cancer therapies .
Antimicrobial Properties
Thiazole compounds are recognized for their antimicrobial activities. This specific compound has been evaluated for its effectiveness against a range of bacteria and fungi. In vitro studies suggest that it may inhibit the growth of resistant strains of pathogens, making it a candidate for further development in antimicrobial therapies .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases, which are important targets in cancer treatment .
Neuroprotective Effects
Recent studies have indicated that thiazole derivatives can exhibit neuroprotective effects. This compound's structure allows it to interact with neural pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiazole derivatives. The researchers synthesized several analogs and tested their effects on human cancer cell lines. The results showed that the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it could inhibit bacterial growth effectively, suggesting its application as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Groups
- 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (): This compound shares sulfonyl-related sulfur-containing groups but replaces the cyclohexylamino with a methylphenyl-thiadiazole system. The dual sulfanyl groups enhance π-π stacking interactions, as observed in its crystal structure, which may improve solid-state stability compared to the target compound’s sulfonyl groups .
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): This isostructural chloro/bromo derivative features a triazole-pyrazole-thiazole hybrid core. The 4-chlorophenyl group increases hydrophobicity, similar to the target compound’s 4-tosyl group, but lacks sulfonyl moieties.
Thiazole Derivatives with Antifungal/Anticancer Activity
- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole (): This thiazole-hydrazone derivative exhibits anticancer activity against MCF-7 cells (IC₅₀ = 125 µg/mL) and low toxicity (IC₅₀ > 500 µg/mL for NIH/3T3). The hydrazone linker and nitro group enhance DNA intercalation, a mechanism unlikely in the target compound due to its sulfonyl groups. Key Comparison: The target compound’s cyclohexylamino group may improve membrane permeability over the chlorophenyl substituent, but its sulfonyl groups could reduce cellular uptake due to higher polarity .
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): The thiazolidinone core and 4-methoxyphenyl group confer moderate antifungal activity. The methoxy group’s electron-donating nature contrasts with the target compound’s electron-withdrawing sulfonyl groups, suggesting divergent binding affinities to fungal CYP450 enzymes .
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Physicochemical Properties (Inferred)
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 5-(Cyclohexylamino)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves sequential sulfonylation and substitution reactions. For example, thiazole derivatives are often synthesized via cyclization of thiourea intermediates or copper-catalyzed cross-coupling (as seen in structurally related compounds) . Reaction optimization (e.g., temperature, solvent polarity) is critical: higher yields (>85%) are achieved in polar aprotic solvents (e.g., DMF) at 70–80°C .
- Data Example :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | 4-methylbenzenesulfonyl chloride, Et₃N, DCM | 82 |
| Cyclohexylamine substitution | Cyclohexylamine, CuI, DMF, 70°C | 89 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- ¹H-NMR : Look for cyclohexylamino protons (δ 1.2–1.8 ppm, multiplet) and ethylsulfonyl methylene (δ 3.5–4.0 ppm, quartet). Aromatic protons from the 4-methylphenyl group appear at δ 7.2–7.8 ppm .
- FT-IR : Confirm sulfonyl groups via S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and thiazole ring C=N/C-S vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₈H₂₃N₃O₄S₃; exact mass: 465.08 g/mol).
Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% is standard for biological assays) .
- Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages (e.g., C: 46.4%, H: 5.0%, N: 9.0%, S: 20.6%) to detect impurities .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., sulfonyl vs. alkyl groups) on target binding. For example, ethylsulfonyl groups enhance metabolic stability compared to methyl analogs .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., COX-2 inhibition protocols) to control for assay variability .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodology :
- Molecular Dynamics Simulations : Predict binding affinity to targets (e.g., cyclooxygenase isoforms) and assess logP (calculated ~3.2) for blood-brain barrier penetration .
- Metabolic Stability Prediction : Use tools like MetaSite to identify vulnerable sites (e.g., sulfonyl groups prone to glucuronidation) .
Q. What crystallographic data are available for related thiazole derivatives, and how can they inform structural modifications?
- Methodology :
- X-ray Diffraction : Analyze bond lengths (e.g., C-S in thiazole ring: ~1.74 Å) and dihedral angles to optimize steric hindrance or planarity for target interactions .
- Table : Crystal Data for Analogous Compounds:
| Compound | Space Group | Unit Cell Parameters (Å) | Refinement R-factor |
|---|---|---|---|
| 4-(4-Chlorophenyl)-N-... | P2₁/c | a=8.21, b=12.35, c=15.72 | R = 0.053 |
Q. How do reaction conditions impact regioselectivity in multi-step syntheses of polysubstituted thiazoles?
- Methodology :
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., 2-sulfonation), while higher temperatures (70–100°C) drive thermodynamically stable isomers .
- Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) groups to direct substitution at the 5-position .
Key Considerations for Experimental Design
- Contradictory Data Mitigation : Cross-validate spectral assignments (e.g., compare experimental vs. DFT-calculated NMR shifts) .
- Biological Assay Design : Include positive controls (e.g., celecoxib for COX-2 inhibition studies) and assess off-target effects via kinase profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
